Cas no 70057-75-9 (5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine)

5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,3,4-Thiadiazol-2-amine, 5-(5-bromo-3-pyridinyl)-
- 5-(5-BROMOPYRIDIN-3-YL)-1,3,4-THIADIAZOL-2-AMINE
- 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine
-
- インチ: 1S/C7H5BrN4S/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H,(H2,9,12)
- InChIKey: WBMPOMGBOZKUTQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=CC(=C1)C1=NN=C(N)S1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 182
- トポロジー分子極性表面積: 92.9
5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029199317-1g |
5-(5-Bromopyridin-3-yl)-1,3,4-thiadiazol-2-amine |
70057-75-9 | 95% | 1g |
$947.38 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1805005-1g |
5-(5-Bromopyridin-3-yl)-1,3,4-thiadiazol-2-amine |
70057-75-9 | ≥95% | 1g |
¥11603.00 | 2024-05-03 | |
Chemenu | CM322902-1g |
5-(5-Bromopyridin-3-yl)-1,3,4-thiadiazol-2-amine |
70057-75-9 | 95% | 1g |
$833 | 2021-08-18 | |
Chemenu | CM322902-1g |
5-(5-Bromopyridin-3-yl)-1,3,4-thiadiazol-2-amine |
70057-75-9 | 95% | 1g |
$1012 | 2024-07-24 |
5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine 関連文献
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
9. Book reviews
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amineに関する追加情報
Recent Advances in the Study of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine (CAS: 70057-75-9)
5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine (CAS: 70057-75-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly its role as a kinase inhibitor and its anti-cancer properties. This research brief aims to summarize the latest findings related to this compound, providing insights into its mechanism of action and potential clinical applications.
One of the key areas of research has been the optimization of synthetic routes for 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine. A study published in the Journal of Medicinal Chemistry (2023) reported an improved synthetic method that enhances yield and purity, making it more feasible for large-scale production. The compound's structure was confirmed using NMR spectroscopy and X-ray crystallography, revealing its unique binding properties to specific kinase targets, such as EGFR and VEGFR2.
In vitro studies have demonstrated that 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine exhibits potent inhibitory activity against several cancer cell lines, including lung, breast, and colon cancer. Mechanistic studies suggest that the compound induces apoptosis by disrupting mitochondrial membrane potential and activating caspase-3. Additionally, it has shown synergistic effects when combined with conventional chemotherapeutic agents, such as cisplatin and doxorubicin, suggesting its potential as an adjunct therapy.
Recent preclinical studies have also explored the compound's pharmacokinetic properties. A 2024 study in Drug Metabolism and Disposition highlighted its moderate bioavailability and favorable tissue distribution, particularly in tumor tissues. However, challenges remain in optimizing its metabolic stability and reducing off-target effects, which are critical for advancing to clinical trials.
Beyond oncology, emerging research indicates that 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine may have applications in inflammatory diseases. A study in the European Journal of Pharmacology (2024) reported its ability to suppress pro-inflammatory cytokines, such as TNF-α and IL-6, in murine models of rheumatoid arthritis. These findings open new avenues for repurposing the compound in autoimmune and chronic inflammatory conditions.
In conclusion, 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine represents a promising scaffold for drug development, with demonstrated efficacy in cancer and potential applications in inflammatory diseases. Future research should focus on addressing its pharmacokinetic limitations and exploring its full therapeutic potential through rigorous clinical testing. Collaborative efforts between academia and industry will be essential to translate these findings into viable therapeutic options.
70057-75-9 (5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine) 関連製品
- 1804937-12-9(4-Methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carboxylic acid)
- 392719-11-8(2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one)
- 923103-32-6(4-tert-butyl-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylbenzamide)
- 15452-32-1(2-2-(4-Methoxyphenyl)ethyl-1H-1,3-benzodiazole)
- 2639417-07-3(2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine)
- 1639-05-0(4-methylpentane-2-thiol)
- 19967-45-4(2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide)
- 1254339-38-2((5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone)
- 501109-34-8((2E)-2-cyano-N-{5-(3,4-dichlorophenyl)methyl-1,3-thiazol-2-yl}-3-(furan-2-yl)prop-2-enamide)
- 1806902-44-2(3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-carboxaldehyde)




